5-(2-Methylthiophen-3-yl)pyridin-2-amine
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Overview
Description
5-(2-Methylthiophen-3-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a 2-methylthiophene group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiophen-3-yl)pyridin-2-amine typically involves the coupling of a pyridine derivative with a thiophene derivative. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with 2-methylthiophene boronic acid in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylthiophen-3-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid or Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(2-Methylthiophen-3-yl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Methylthiophen-3-yl)pyridin-2-amine is not well-documented. it is likely to interact with various molecular targets and pathways due to its heterocyclic structure. Potential targets include enzymes and receptors involved in biological processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H10N2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
5-(2-methylthiophen-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H10N2S/c1-7-9(4-5-13-7)8-2-3-10(11)12-6-8/h2-6H,1H3,(H2,11,12) |
InChI Key |
WFTZQGFISVIIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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